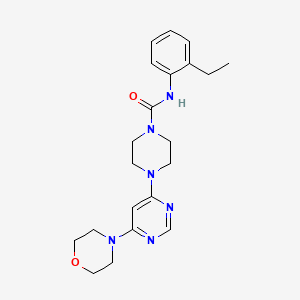
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure comprises a piperazine ring substituted with a morpholinopyrimidine moiety and an ethylphenyl group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Morpholinopyrimidine Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with morpholine in the presence of a base such as potassium carbonate.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using an appropriate ethylphenyl halide and a boronic acid derivative.
Formation of the Carboxamide Linkage: The final step involves the coupling of the substituted piperazine with an appropriate carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using high-efficiency catalysts to reduce reaction times and improve yields.
Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents, and maximizing atom economy.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.
Biological Studies: Used as a tool compound to study the biological pathways and mechanisms in which it is involved.
Chemical Biology: Employed in the development of chemical probes to investigate protein functions and interactions.
Pharmaceutical Development: Explored as a lead compound in drug discovery programs aiming to develop new medications.
作用机制
The mechanism of action of N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to the disruption of critical biological pathways, such as those involved in cell growth and survival, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives that have similar structural features and biological activities.
N-(2-ethylphenyl)-4-(6-piperidinopyrimidin-4-yl)piperazine-1-carboxamide: A similar compound with a piperidine ring instead of a morpholine ring.
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperidine-1-carboxamide: A compound with a piperidine core instead of a piperazine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the morpholinopyrimidine moiety, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-5-3-4-6-18(17)24-21(28)27-9-7-25(8-10-27)19-15-20(23-16-22-19)26-11-13-29-14-12-26/h3-6,15-16H,2,7-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZZUGSTKBTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-Dimethylphenyl)(8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2978459.png)
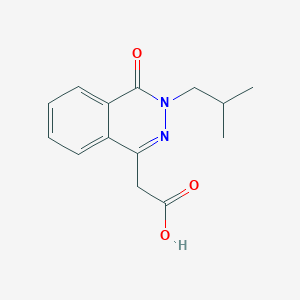
![5-BROMO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2978461.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2978468.png)
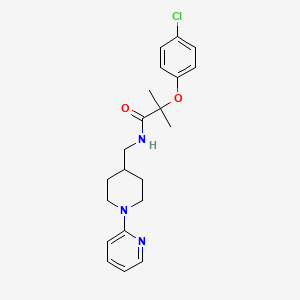

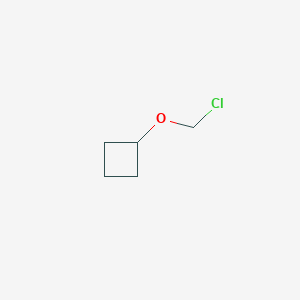
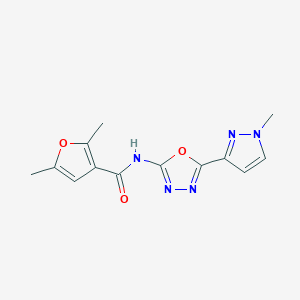
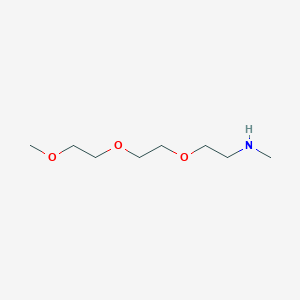

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)

